molecular formula C9H13NO B3051008 2-Methoxy-N,5-dimethylaniline CAS No. 30427-10-2

2-Methoxy-N,5-dimethylaniline

Cat. No. B3051008
CAS RN: 30427-10-2
M. Wt: 151.21 g/mol
InChI Key: CMOQNSVFSKVGJA-UHFFFAOYSA-N
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Description

“2-Methoxy-N,5-dimethylaniline” is a chemical compound with the molecular formula C9H13NO . It is also known as N-(2-methoxyphenyl)-2,5-dimethylaniline .


Synthesis Analysis

The synthesis of “2-Methoxy-N,5-dimethylaniline” can be achieved through a one-pot synthesis process. Aniline is produced from in-situ hydrogenation of nitrobenzene with hydrogen generated from methanol, or transfer hydrogenation of nitrobenzene with methanol as donor, while methanol acted as a hydrogen source, alkylating reagent and solvent, simultaneously .


Molecular Structure Analysis

The molecular structure of “2-Methoxy-N,5-dimethylaniline” consists of asymmetric units of C9H13NO . The compound is part of a resonance structure, which means the hybridization of the nitrogen atom lies between sp3 and sp2 .


Chemical Reactions Analysis

N,N-dialkylanilines can undergo nucleophilic substitution in α-position to nitrogen. For example, the anodic oxidation of N,N-dimethylaniline in methanol under basic conditions yields two products, α-methoxy-N-N-dimethylaniline and α-α ′-dimethoxy-N-N-dimethylaniline in a ratio of 6:1 .

Scientific Research Applications

Synthesis of Carbazomycin B

The compound plays a role in the synthesis of carbazomycin B, a complex process involving several steps including iodination, acetylation, reduction, and various other chemical reactions (Crich & Rumthao, 2004).

Applications in Photochemical Reactions

It is used in photochemical reactions, particularly in the irradiation of 4-allylated 2,6-dimethylanilines in methanol, leading to the formation of several significant compounds (Bader & Hansen, 1979).

Role in DNA Adduct Formation

2-Methoxy-N,5-dimethylaniline is significant in understanding the formation of DNA adducts, as seen in its reaction with deoxyguanosine and other nucleosides, highlighting its potential environmental and health implications (Gonçalves, Beland, & Marques, 2001).

Molecular Structure Analysis

Research has been conducted on molecular structures synthesized via Schiff bases reduction route using this compound, contributing to the understanding of hydrogen bonding and molecular interactions (Ajibade & Andrew, 2021).

Chemical Reaction Studies

Studies have examined its reactions with resonance-stabilized radicals, which is essential for understanding its behavior in various chemical environments (Okazaki & Inamoto, 1968).

Involvement in Ozonation Processes

It has been used in the study of ozonation processes, especially with regard to its derivatives and their reaction products, providing insights into chemical synthesis and environmental chemistry (Kerr & Meth–Cohn, 1971).

Photolysis Studies

Research on the photolysis of this compound in the presence of various substrates has contributed to our understanding of heterolytic cleavage and the formation of heterocycles (Guizzardi, Mella, Fagnoni, & Albini, 2000).

Hydrogen Bonding in Aromatic Amides

Investigations into the hydrogen bonding in ortho-substituted acetanilides, including this compound, have provided valuable data on steric hindrance and molecular interactions (Andrews, Poynton, & Rae, 1972).

Safety And Hazards

When handling “2-Methoxy-N,5-dimethylaniline”, it is advised to avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid breathing dust/fume/gas/mist/vapors/spray . It is also recommended to wear personal protective equipment/face protection and take precautionary measures against static discharges .

properties

IUPAC Name

2-methoxy-N,5-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-4-5-9(11-3)8(6-7)10-2/h4-6,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOQNSVFSKVGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40530295
Record name 2-Methoxy-N,5-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40530295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-N,5-dimethylaniline

CAS RN

30427-10-2
Record name 2-Methoxy-N,5-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40530295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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